molecular formula C55H80N18O15S2 B1193506 Setmelanotide CAS No. 1504602-49-6

Setmelanotide

Cat. No.: B1193506
CAS No.: 1504602-49-6
M. Wt: 1297.5 g/mol
InChI Key: PILXXDANZBQUJH-AKVBKPKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of setmelanotide acetate involves a complex synthetic route that includes liquid phase fragment condensation. This method is intricate and involves multiple steps to ensure the correct sequence and structure of the peptide . The process typically includes the following steps:

    Amino Acid Coupling: The peptide chain is built by coupling amino acids in a specific sequence.

    Cyclization: The linear peptide is cyclized to form a disulfide bridge, which is crucial for the biological activity of the compound.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods: Industrial production of this compound acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Setmelanotide acetate primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions.

Common Reagents and Conditions:

    Amino Acid Derivatives: Used for the coupling reactions.

    Cyclization Agents: Such as iodine or other oxidizing agents to form the disulfide bridge.

    Purification Solvents: Acetonitrile and water are commonly used in HPLC for purification.

Major Products: The major product of these reactions is this compound acetate itself, with the correct sequence and cyclized structure necessary for its biological activity .

Scientific Research Applications

Phase 3 Clinical Trials

  • VENTURE Trial :
    • Population : Children aged 2-5 years with POMC or LEPR deficiencies or BBS.
    • Duration : 52 weeks.
    • Results :
      • Mean percent change in BMI at week 52 was −26% (SD 11) for children with POMC or LEPR deficiencies.
      • Significant reductions in hunger scores were observed, indicating improved appetite control .
  • LEPR Deficiency Study :
    • Objective : To assess the weight loss efficacy in patients with LEPR deficiency.
    • Findings :
      • 53.3% of participants achieved at least a 10% weight loss after approximately one year of treatment, significantly exceeding historical data .

Case Studies

  • Bardet-Biedl Syndrome :
    • A Phase 2 study demonstrated that patients treated with this compound experienced weight loss ranging from 7.9% to 12.1% within 6-19 weeks, along with improvements in hunger scores .
    • Adverse effects were minimal, primarily consisting of mild injection site reactions and increased skin pigmentation.
  • Acquired Hypothalamic Obesity :
    • Preliminary results from a study involving pediatric patients indicated significant changes in BMI and improvements in hyperphagia after 16 weeks of treatment .

Research Insights

  • Weight Loss Mechanism : Studies indicate that this compound reduces caloric intake significantly while its effects on energy expenditure are still under investigation .
  • Respiratory Function : Recent research suggests that this compound may improve hypercapnic chemosensitivity, potentially addressing obesity-related respiratory dysfunctions like sleep apnea .

Summary of Findings

The application of this compound in clinical settings has shown promising results across various genetic forms of obesity:

Application AreaPopulationKey Findings
POMC DeficiencyChildren aged 2-5−26% change in BMI; significant hunger reduction
LEPR DeficiencyAdults53.3% achieved ≥10% weight loss
Bardet-Biedl SyndromePatients with BBSWeight loss of up to 12.1%; improved hunger scores
Acquired Hypothalamic ObesityPediatric patientsSignificant BMI changes; enhanced quality of life

Mechanism of Action

Setmelanotide acetate exerts its effects by acting as an agonist of the melanocortin 4 receptor (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure . By activating MC4R, this compound acetate helps restore the signaling pathway that is impaired in individuals with genetic mutations affecting this receptor. This activation leads to increased satiety signals, reduced hunger, and consequently, weight loss .

Comparison with Similar Compounds

Setmelanotide acetate is unique in its high selectivity and potency as an MC4R agonist. It is approximately 20-fold more potent than endogenous alpha-melanocyte-stimulating hormone (α-MSH) in activating MC4R . Similar compounds include:

These compounds share a similar mechanism of action but are used for different therapeutic indications, highlighting the versatility of melanocortin receptor agonists in treating various conditions.

Biological Activity

Setmelanotide is a novel therapeutic agent primarily developed for the treatment of obesity linked to specific genetic disorders. It acts as an agonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in the regulation of appetite and energy homeostasis. This article delves into the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound is an eight amino-acid cyclic peptide that selectively binds to and activates MC4R, predominantly located in the hypothalamus, which is integral to appetite regulation. Activation of MC4R leads to decreased appetite and increased energy expenditure. Unlike earlier MC4R agonists, this compound has not shown significant adverse effects on heart rate or blood pressure, making it a safer alternative for patients with obesity due to genetic conditions such as pro-opiomelanocortin (POMC) deficiency, leptin receptor (LEPR) deficiency, and Bardet-Biedl syndrome (BBS) .

Overview of Clinical Trials

Several clinical trials have assessed the efficacy of this compound in various patient populations. Notably, Phase 3 trials have demonstrated significant weight loss and improved hunger scores among participants with genetic obesity syndromes.

Trial Population Duration Primary Endpoint Results
Trial 1POMC/PCSK1/LEPR Deficiency12 weeks + 52 weeks≥10% weight loss80% (POMC), 45% (LEPR) achieved weight loss at 1 year
Trial 2BBS/Alström Syndrome14 weeks + 52 weeks≥10% weight loss in patients ≥12 years32.3% achieved primary endpoint; mean weight change -2.4% vs placebo
Trial 3Acquired Hypothalamic ObesityOngoing (2023-2025)Weight reduction and quality of life improvementEnrolling participants

Detailed Findings from Key Trials

  • POMC/PCSK1/LEPR Deficiency Trials :
    • Participants showed a significant mean percentage change in body weight after 12 months (-16.3%, p < 0.0001).
    • Hunger scores improved significantly across all time points.
    • Common adverse events included injection site reactions and hyperpigmentation .
  • BBS/Alström Syndrome Trials :
    • In a cohort of 38 patients with BBS or Alström syndrome, significant reductions in hunger and body weight were observed after one year.
    • Skin hyperpigmentation was noted as a common side effect (60.5%) .

Safety Profile

This compound has been generally well tolerated among participants in clinical studies. The most frequently reported adverse events include:

  • Injection Site Reactions : Commonly reported but generally mild.
  • Hyperpigmentation : Notable increase in skin pigmentation due to MC1R activation.
  • Serious Adverse Events : Rare and not directly related to this compound treatment .

Case Study: POMC Deficiency Patient

A notable case involved a pediatric patient with POMC deficiency who underwent treatment with this compound over a year. The patient exhibited a weight loss of over 20%, significant improvements in hunger scores, and no severe adverse effects were reported.

Case Study: BBS Patient

Another case highlighted a BBS patient who experienced a substantial reduction in hyperphagia after six months on this compound, leading to better management of their obesity-related complications.

Properties

CAS No.

1504602-49-6

Molecular Formula

C55H80N18O15S2

Molecular Weight

1297.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;acetic acid

InChI

InChI=1S/C49H68N18O9S2.3C2H4O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3*1-2(3)4/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);3*1H3,(H,3,4)/t26-,33+,34+,35-,36+,37+,38+,39+;;;/m1.../s1

InChI Key

PILXXDANZBQUJH-AKVBKPKISA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RM-493;  RM493;  RM 493;  BIM-22493;  BIM22493;  BIM 22493;  IRC-022493;  IRC 022493;  IRC022493;  Setmelanotide.

Origin of Product

United States

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